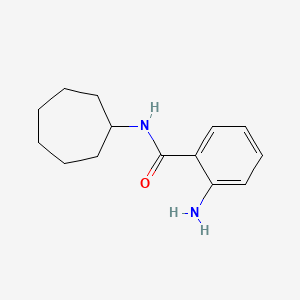
2-アミノ-N-シクロヘプチルベンザミド
説明
2-amino-N-cycloheptylbenzamide is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-cycloheptylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-cycloheptylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌用途
2-アミノ-N-シクロヘプチルベンザミド: 誘導体は、抗菌剤としての可能性を評価するために合成されています。これらの化合物は、様々な細菌および真菌株に対して有望な結果を示しています。 例えば、特定の誘導体は、標準薬であるクロトリマゾールよりも強力なアスペルギルス・フミガーツスに対する優れた抗真菌活性を示し、他の株に対しては中等度から良好な抗菌活性を示しました .
ファーマコフォア部位解析
2-アミノ-N-シクロヘプチルベンザミド誘導体の活性は、溶液中の構造に関連付けられており、潜在的なファーマコフォア部位が特定されています。これらの部位は、化合物が標的に結合するために重要であり、これは生物学的効果を発揮するために不可欠です。 これらの部位の解析により、効力が高められた新規薬剤の開発につながる可能性があります .
合成方法
この化合物は、従来の方法とマイクロ波支援方法の両方を使用して合成されています。後者は、イサト酸無水物(ISA)から始めて、これらの誘導体を良好から優れた収率で製造するための時間効率の高いアプローチを提供します。 合成方法のこの進歩は、さらなる研究開発のためにこれらの化合物を迅速に生産することを容易にすることができます .
作用機序
Target of Action
Similar compounds have been known to target specific enzymes and proteins in the field of oncology .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including binding to the active site, inducing conformational changes, or blocking the substrate’s access .
Result of Action
Similar compounds have been known to exhibit various biological activities, including antimicrobial, anticancer, and antioxidant effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-amino-N-cycloheptylbenzamide . These factors can include temperature, pH, presence of other compounds, and specific conditions within the body .
生化学分析
Biochemical Properties
2-amino-N-cycloheptylbenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of 2-amino-N-cycloheptylbenzamide is with histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . This interaction can lead to changes in chromatin structure and subsequently affect gene transcription.
Additionally, 2-amino-N-cycloheptylbenzamide has been shown to interact with zinc-binding groups within the HDAC structure, further influencing its enzymatic activity . These interactions highlight the compound’s potential as a modulator of gene expression and its relevance in epigenetic studies.
Cellular Effects
The effects of 2-amino-N-cycloheptylbenzamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-amino-N-cycloheptylbenzamide has demonstrated cytotoxic activity against certain tumor cell lines, such as A549 and SW480, indicating its potential as an anti-cancer agent .
Furthermore, 2-amino-N-cycloheptylbenzamide can impact cell signaling pathways by inhibiting HDAC activity, leading to the accumulation of acetylated histones and altered gene expression patterns . This modulation of gene expression can result in changes in cellular metabolism and other critical cellular functions.
Molecular Mechanism
The molecular mechanism of action of 2-amino-N-cycloheptylbenzamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, 2-amino-N-cycloheptylbenzamide binds to the active site of HDACs, inhibiting their enzymatic activity . This inhibition prevents the deacetylation of histone proteins, leading to an open chromatin structure and increased transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-cycloheptylbenzamide can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. Studies have shown that 2-amino-N-cycloheptylbenzamide remains stable under controlled conditions, allowing for consistent experimental results . Prolonged exposure to this compound may lead to degradation and reduced efficacy.
Long-term effects of 2-amino-N-cycloheptylbenzamide on cellular function have been observed in both in vitro and in vivo studies. These effects include sustained changes in gene expression and cellular metabolism, which can have significant implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-amino-N-cycloheptylbenzamide vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-cancer activity and modulation of gene expression . At higher doses, 2-amino-N-cycloheptylbenzamide may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions .
Metabolic Pathways
2-amino-N-cycloheptylbenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by liver enzymes, which facilitate its breakdown and elimination from the body . Additionally, 2-amino-N-cycloheptylbenzamide may affect metabolic flux and metabolite levels, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of 2-amino-N-cycloheptylbenzamide within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, the compound can interact with intracellular transporters that facilitate its movement to specific cellular compartments . These interactions can influence the localization and accumulation of 2-amino-N-cycloheptylbenzamide, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 2-amino-N-cycloheptylbenzamide plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with HDACs and other nuclear proteins involved in gene regulation . This localization is facilitated by targeting signals and post-translational modifications that direct 2-amino-N-cycloheptylbenzamide to specific nuclear compartments.
特性
IUPAC Name |
2-amino-N-cycloheptylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13-10-6-5-9-12(13)14(17)16-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRFNVVNWLSKQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



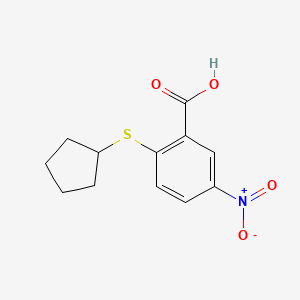
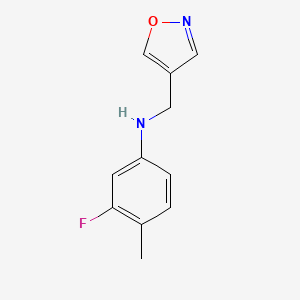
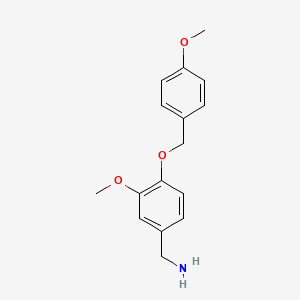

![3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1453614.png)



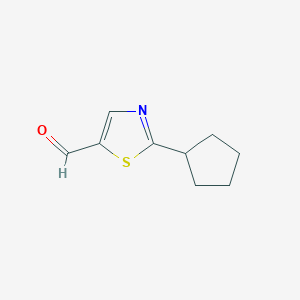
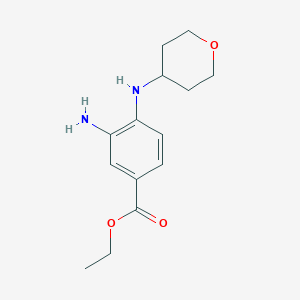
![3-{[(Tert-butoxy)carbonyl]amino}thiolane-3-carboxylic acid](/img/structure/B1453622.png)
![2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B1453624.png)

